5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine
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Overview
Description
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is an organic compound with the molecular formula C13H25NO2 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine typically involves the reaction of cyclopentanol with an appropriate alkylating agent to form the cyclopentyloxy group. This intermediate is then reacted with an isocyanate derivative to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazolidine ring into amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted oxazolidine derivatives.
Scientific Research Applications
5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Cyclopentyloxy)methyl]-2-methoxyaniline
- 4-Aminocoumarin derivatives
Comparison
Compared to similar compounds, 5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine is unique due to its specific structural features, such as the presence of both cyclopentyloxy and oxazolidine groups
Properties
CAS No. |
105854-27-1 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
5-(cyclopentyloxymethyl)-3-(2-methylpropyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H25NO2/c1-11(2)7-14-8-13(16-10-14)9-15-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
SGVDEZQWQARJLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(OC1)COC2CCCC2 |
Origin of Product |
United States |
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